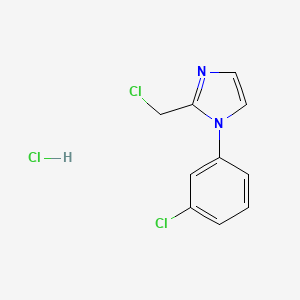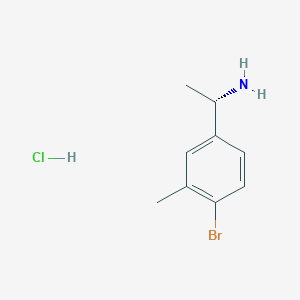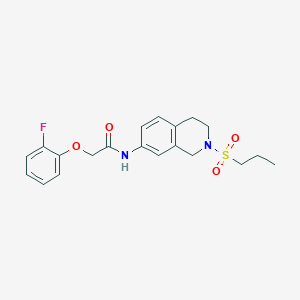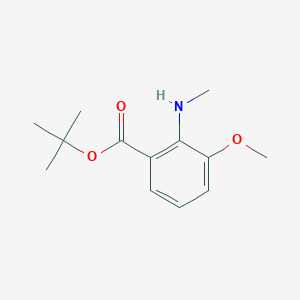
N-(1,3-benzodioxol-5-ylmethyl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3-methylbenzenesulfonamide, also known as MDL-100,907, is a chemical compound that belongs to the class of benzodioxole derivatives. It is a selective antagonist of the serotonin 5-HT2A receptor, which plays a crucial role in regulating various physiological and behavioral functions. The compound has been extensively studied for its potential applications in the field of scientific research.
Aplicaciones Científicas De Investigación
Antineoplastic Activity
One of the primary applications of this compound is in the field of cancer treatment . It has been identified as a derivative of amuvatinib, which is known to inhibit mitochondrial membrane potential . This is particularly effective in tumor cells experiencing glucose starvation, as these cells rely on mitochondria for survival. The compound’s ability to disrupt this process makes it a potential candidate for antineoplastic drugs, targeting the metabolic vulnerabilities of cancer cells.
Cancer Metabolism Research
The compound has been used in studies to understand the metabolic reprogramming of cancer cells . Since glucose levels inside solid tumors are low, tumor cells must adapt their metabolism to survive. Research involving this compound helps in identifying pathways that support tumor cell survival under glucose starvation, which can be targeted for therapeutic interventions.
Synthetic Cathinone Derivative
This compound is structurally related to synthetic cathinones, which are psychoactive substances . While the direct application of this compound as a synthetic cathinone isn’t clear, its structural similarity suggests potential use in studying the pharmacological effects of cathinones, which can inform the development of new therapeutic agents or the regulation of psychoactive substances.
Pharmacological Studies
Due to its structural resemblance to compounds with known stimulant properties, this compound may be used in pharmacological studies to explore its effects on neurotransmitter systems . Such studies can provide insights into the compound’s potential psychoactive effects and its mechanism of action at the molecular level.
Medicinal Chemistry
The compound’s role in medicinal chemistry is significant, especially in the development of new molecules with potential antitumor activity . Its efficacy in inhibiting mitochondrial function under glucose starvation conditions makes it a valuable molecule for designing drugs that can selectively target cancer cells.
Drug Synthesis and Design
Lastly, the compound can be utilized in the synthesis and design of new drugs . Its molecular structure allows for modifications that can lead to the creation of novel compounds with desired pharmacological properties. This aspect of drug design is crucial for expanding the range of available medications for various diseases.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-3-2-4-13(7-11)21(17,18)16-9-12-5-6-14-15(8-12)20-10-19-14/h2-8,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGFJMQEXVHJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methylbenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2901115.png)
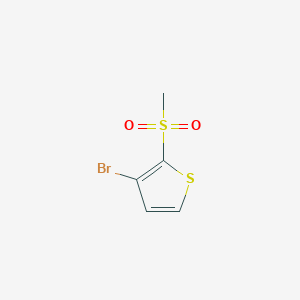
![5-methyl-2-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2901121.png)
![4-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1,3-thiazole](/img/structure/B2901122.png)
![N-(4-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2901124.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-2-methyl-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide](/img/structure/B2901125.png)
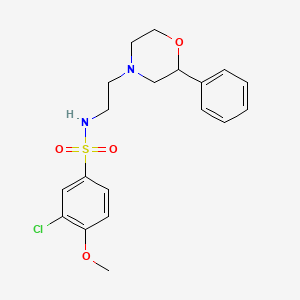
![N-(3-chloro-4-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2901127.png)
![3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2901130.png)
